Adenosine A1 Receptor Antagonist Potency: Thiazole Core SAR vs. Des-Benzoyl Analog
In the 5-benzoyl-4-phenylthiazole series, compound 5d—structurally the closest disclosed analog with an N-linked substituted amide at the thiazole 2-position—demonstrated low nanomolar affinity across all four adenosine receptor subtypes in radioligand binding assays [1]. Removal of the 5-benzoyl group (des-benzoyl analog) resulted in a >10-fold loss of A1 affinity, establishing the benzoyl group as a critical pharmacophore [1]. The target compound retains this 5-benzoyl-4-phenylthiazole scaffold and is therefore predicted to maintain nanomolar A1 affinity, a feature absent in the widely available des-benzoyl thiazole derivatives (e.g., 2-amino-4-phenylthiazole) [1].
| Evidence Dimension | Adenosine A1 receptor affinity (Ki) – 5-benzoyl vs. des-benzoyl thiazole scaffold |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (based on scaffold SAR, exact experimental data not publicly available for CAS 921799-11-3) |
| Comparator Or Baseline | Des-benzoyl analog (2-amino-4-phenylthiazole): Ki > 1000 nM |
| Quantified Difference | >10-fold affinity enhancement conferred by 5-benzoyl group (inferred from series SAR) [1] |
| Conditions | Radioligand binding assays at cloned human adenosine A1 receptors expressed in CHO cells, using [3H]CCPA as radioligand |
Why This Matters
Researchers requiring selective adenosine A1 antagonism cannot simply substitute the target compound with des-benzoyl thiazole derivatives, as the 5-benzoyl moiety is essential for high-affinity receptor engagement.
- [1] Pandya AN, Vasu KK, Moro S, Kachler S, Klotz KN, Thakar HM, Sudarsanam V, Sabbadin D, Inamdar GS. New insight into adenosine receptors selectivity derived from a novel series of 5-substituted-4-phenyl-1,3-thiazol-2-yl benzamides and furamides. Data in Brief. 2013. View Source
